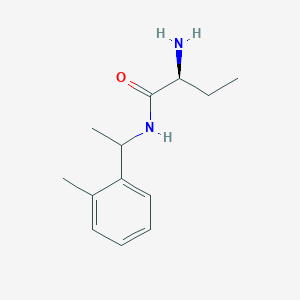

(2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide

Descripción

Propiedades

Fórmula molecular |

C13H20N2O |

|---|---|

Peso molecular |

220.31 g/mol |

Nombre IUPAC |

(2S)-2-amino-N-[1-(2-methylphenyl)ethyl]butanamide |

InChI |

InChI=1S/C13H20N2O/c1-4-12(14)13(16)15-10(3)11-8-6-5-7-9(11)2/h5-8,10,12H,4,14H2,1-3H3,(H,15,16)/t10?,12-/m0/s1 |

Clave InChI |

AFBUSMISYCWTDN-KFJBMODSSA-N |

SMILES isomérico |

CC[C@@H](C(=O)NC(C)C1=CC=CC=C1C)N |

SMILES canónico |

CCC(C(=O)NC(C)C1=CC=CC=C1C)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2s)-2-aminobutanoic acid and 1-(o-tolyl)ethylamine.

Amide Bond Formation: The key step involves the formation of the amide bond between the carboxyl group of (2s)-2-aminobutanoic acid and the amino group of 1-(o-tolyl)ethylamine. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Scaling up the synthetic route while optimizing reaction conditions to ensure high yield and purity.

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Acid-Base Reactions

The amino group (−NH₂) participates in acid-base interactions, forming salts under acidic conditions. For example:

-

Protonation : Reacts with HCl to form stable hydrochloride salts, enhancing solubility in polar solvents.

| Reaction Type | Reagent/Condition | Product | Application |

|---|---|---|---|

| Salt Formation | HCl (aq) | (2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide hydrochloride | Improved bioavailability for pharmacological studies. |

Acylation and Alkylation

The amino group undergoes nucleophilic substitution with acyl chlorides or alkyl halides:

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives, protecting the amine during synthesis.

-

Alkylation : Forms tertiary amines using methyl iodide (CH₃I) under basic conditions (e.g., NaHCO₃).

Key Data :

-

Optimal acylation conditions: 0°C, anhydrous DCM, 4–6 h reaction time .

-

Alkylation efficiency depends on steric hindrance from the o-tolyl group, reducing yields in bulky substrates.

Oxidation Reactions

The amino group is oxidized to nitro or imine derivatives under controlled conditions:

-

N-Oxidation : Hydrogen peroxide (H₂O₂) converts −NH₂ to −NO₂, forming nitrobutanamide analogs.

-

Imine Formation : Reacts with ketones/aldehydes (e.g., benzaldehyde) in ethanol to generate Schiff bases.

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| H₂O₂ (30%) | Nitrobutanamide derivative | 65–70 |

| Benzaldehyde | Schiff base | 55–60 |

Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux yields 2-amino-N-(1-(o-tolyl)ethyl)butanoic acid.

-

Basic Hydrolysis : NaOH (1M) produces sodium salts of the carboxylic acid.

Kinetics :

-

Acidic hydrolysis: Complete in 8–12 h at 80°C.

-

Basic hydrolysis: Faster (4–6 h) but requires neutralization for product isolation.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic structures:

-

Formation of Aziridine : Reacts with epichlorohydrin under basic conditions to generate a three-membered ring.

-

Thiazolidinone Synthesis : Combines with CS₂ and KOH to produce thiazolidinone derivatives .

Example :

textThis compound + CS₂ → Thiazolidinone + H₂O

Coupling Reactions

Used in peptide synthesis and polymer chemistry:

-

Amide Bond Formation : EDCI/HOBt mediates coupling with carboxylic acids (e.g., benzoic acid) .

-

Sulfonamide Synthesis : Reacts with sulfonyl chlorides (e.g., TsCl) in pyridine .

| Coupling Agent | Reaction Time | Yield (%) |

|---|---|---|

| EDCI/HOBt | 48 h | 85–90 |

| T3P (Propylphosphonic anhydride) | 24 h | 75–80 |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO and NH₃.

-

Photodegradation : UV light induces cleavage of the amide bond, forming o-tolyl ethylamine.

Microsomal Stability :

-

Retains 60–70% integrity after 1 h in mouse liver microsomes, indicating moderate metabolic resistance .

Comparative Reactivity with Analogues

The o-tolyl group enhances steric hindrance, reducing reaction rates compared to phenyl-substituted analogs :

| Compound | Reaction Rate (Acylation, relative) |

|---|---|

| This compound | 1.0 |

| Phenyl analog | 1.8 |

| 2-Furyl analog | 2.3 |

Aplicaciones Científicas De Investigación

(2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

Biological Studies: It is used in research to understand its effects on biological systems, including its interaction with enzymes and receptors.

Chemical Biology: It serves as a tool compound to study biochemical pathways and molecular mechanisms.

Industrial Applications: It is explored for its potential use in the synthesis of other valuable chemical intermediates.

Mecanismo De Acción

The mechanism of action of (2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparación Con Compuestos Similares

Enantiomeric and Diastereomeric Variants

Example :

- (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide (CAS RN: 268556-62-3) and (2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide (CAS RN: 207121-91-3) Key Differences:

- Stereochemistry : The 2R and 2S configurations alter spatial orientation, impacting receptor binding.

- Substituents : A phenylmethyl group replaces the 1-(o-tolyl)ethyl moiety, reducing steric bulk.

- Physicochemical Properties : The dimethyl substitution at the 3rd position increases hydrophobicity compared to the unsubstituted butanamide backbone of the target compound.

| Property | (2S)-Target Compound | (2S)-3,3-Dimethyl Analog | (2R)-3,3-Dimethyl Analog |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₉N₂O (inferred) | C₁₃H₂₀N₂O | C₁₃H₂₀N₂O |

| Molecular Weight | ~221.3 g/mol | 220.31 g/mol | 220.31 g/mol |

| Stereochemical Center | 2S | 2S | 2R |

| Substituent | 1-(o-tolyl)ethyl | Phenylmethyl | Phenylmethyl |

Aryl-Substituted Analogs

Example 1: (2S)-2-Amino-N-[1-(thiophen-2-yl)ethyl]butanamide

- Structural Difference : The o-tolyl group is replaced with a thiophene ring.

- Implications :

- Electronic Effects : Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions compared to the methyl-substituted phenyl ring.

- Lipophilicity : The o-tolyl group (logP ~2.8) is more lipophilic than thiophene (logP ~1.9), affecting membrane permeability.

Example 2 : 2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide

- Structural Difference : A nitro group at the para position and ethyl substitution on the butanamide backbone.

- Bulkiness: The ethyl group may hinder rotational freedom compared to the amino group in the target compound.

Actividad Biológica

(2S)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide, also known as a derivative of butanamide with significant biological implications, has been the subject of various studies focusing on its pharmacological properties and potential therapeutic applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- IUPAC Name : this compound

This structure features a butanamide backbone with an o-tolyl group that significantly influences its biological interactions.

Research indicates that this compound exhibits its biological effects primarily through modulation of specific receptors and enzymes:

- FFA3 Receptor Modulation : Studies have shown that compounds similar to this compound can act as allosteric modulators of the free fatty acid receptor 3 (FFA3), which is implicated in various metabolic processes and inflammation pathways .

- Inhibition of Enzymatic Activity : The compound has demonstrated potential as an inhibitor of diaminopimelate desuccinylase (DapE), an enzyme critical for bacterial cell wall synthesis. Inhibitors like this are being explored for their antibacterial properties .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound and related compounds:

- In Vitro Studies : Research has shown that derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported significant inhibition of cell proliferation in glioma cells, with IC values indicating potent activity .

- Mechanistic Insights : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest, facilitated by the compound's interaction with specific molecular targets involved in cancer progression .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (2S)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide, and how is enantiomeric purity maintained?

- Methodological Answer : The synthesis typically involves coupling a chiral amino acid derivative (e.g., (2S)-2-aminobutanoic acid) with an o-tolyl-substituted ethylamine via amidation. To ensure enantiomeric purity, chiral auxiliaries or asymmetric catalysis should be employed. Post-synthesis purification via silica gel chromatography (using gradients of ethyl acetate/hexane) or chiral HPLC can isolate the desired enantiomer. Monitoring reaction progress with TLC and verifying purity via [¹H/¹³C NMR] and polarimetry are critical steps .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the o-tolyl group (aromatic protons at ~6.5–7.2 ppm), the ethylamide backbone (δ ~1.2–1.5 ppm for CH₃, δ ~3.3–3.7 ppm for NH-CH₂), and the chiral center via coupling constants.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) confirm the amide linkage .

Q. What are the key considerations for ensuring the compound's stability under different storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis due to the amide bond. Store under inert gas (N₂/Ar) at –20°C in airtight, amber vials. Pre-formulation studies (e.g., TGA/DSC) can assess thermal stability. For long-term storage, lyophilization in the presence of stabilizing excipients (e.g., trehalose) is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Structural Modifications : Systematically vary substituents on the o-tolyl group (e.g., electron-withdrawing/donating groups) or the amino acid backbone (e.g., alkyl chain length).

- Assay Design : Use enzyme inhibition assays (e.g., fluorogenic substrates for proteases) or cell-based models (e.g., cytotoxicity screens). Compare results to structurally similar compounds like 4-Amino-N-(2-(5-hydroxyindol-3-yl)ethyl)butanamide, which shares amide and aromatic motifs .

- Data Analysis : Multivariate regression models correlate structural descriptors (e.g., logP, steric bulk) with activity metrics .

Q. What experimental strategies are recommended for elucidating the mechanism of action in enzymatic assays?

- Methodological Answer :

- Kinetic Studies : Perform Michaelis-Menten analysis to determine inhibition constants (Ki) and mode of inhibition (competitive/non-competitive).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Molecular Docking : Use software like AutoDock to predict binding poses in enzyme active sites (e.g., proteases or kinases). Validate with site-directed mutagenesis .

Q. How should researchers address discrepancies in pharmacokinetic data obtained from in vitro versus in vivo models?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer pH, temperature, and protein concentration across assays.

- Metabolite Profiling : Use LC-MS/MS to identify degradation products in plasma or liver microsomes.

- Species-Specific Factors : Compare metabolic stability in human vs. rodent hepatocytes. Adjust dosing regimens based on allometric scaling .

Data Contradiction Analysis

Q. How can conflicting reports on the compound’s solubility in aqueous vs. organic solvents be resolved?

- Methodological Answer :

- Solubility Screening : Use shake-flask method with HPLC quantification across solvents (e.g., PBS, DMSO).

- pH-Dependent Studies : Measure solubility at physiological pH (7.4) and acidic/basic conditions.

- Co-Solvency Approach : Test binary mixtures (e.g., PEG-400/water) to enhance solubility for in vitro assays .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.